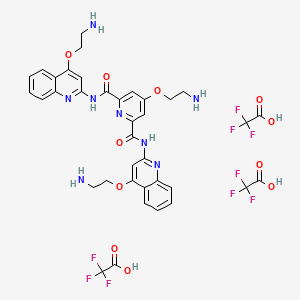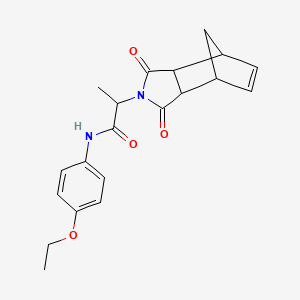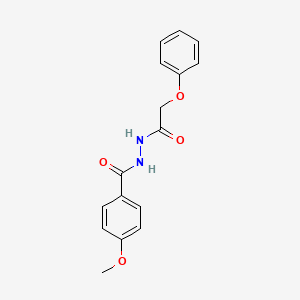![molecular formula C17H17Br2IN2O B12461122 3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide](/img/structure/B12461122.png)
3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide is a complex organic compound that features a combination of bromine, iodine, and diethylamino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide typically involves multi-step organic reactions. One common approach is to start with a suitable benzamide precursor and introduce the bromine and iodine atoms through halogenation reactions. The diethylamino group can be introduced via nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution steps.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3,5-Dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different halogen or alkyl groups.
科学研究应用
3,5-Dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with target molecules, influencing their activity. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 3,5-Dibromo-N’-[4-(diethylamino)benzylidene]-2-hydroxybenzohydrazide
- 3,5-Dibromo-4-methylaniline
Uniqueness
3,5-Dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide is unique due to its combination of bromine, iodine, and diethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain applications, making it a valuable compound for research and development.
属性
分子式 |
C17H17Br2IN2O |
|---|---|
分子量 |
552.0 g/mol |
IUPAC 名称 |
3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H17Br2IN2O/c1-3-22(4-2)13-7-5-12(6-8-13)21-17(23)14-9-11(18)10-15(19)16(14)20/h5-10H,3-4H2,1-2H3,(H,21,23) |
InChI 键 |
BMTJXYMOJGDQQP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)
![5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12461059.png)
![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)
![2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide](/img/structure/B12461076.png)

![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)
![9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B12461088.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12461111.png)

